N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide

Transporter Inhibition OCT1 Drug-Drug Interaction

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 326902-04-9) is a synthetic small-molecule sulfonamide-acetamide hybrid with a molecular formula of C14H12FN3O5S and a molecular weight of 353.33 g/mol. It features a 2-fluoro-5-nitrophenyl group linked via a sulfamoyl bridge to a 4-acetamidophenyl moiety, a substitution pattern that confers distinct physicochemical and recognition properties compared to its regioisomer N-{4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 321531-95-7).

Molecular Formula C14H12FN3O5S
Molecular Weight 353.33 g/mol
CAS No. 326902-04-9
Cat. No. B11028446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide
CAS326902-04-9
Molecular FormulaC14H12FN3O5S
Molecular Weight353.33 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C14H12FN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-14-8-11(18(20)21)4-7-13(14)15/h2-8,17H,1H3,(H,16,19)
InChIKeyQHPKLQMZWGPHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 326902-04-9): Sulfonamide-Acetamide Hybrid Procurement Guide


N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 326902-04-9) is a synthetic small-molecule sulfonamide-acetamide hybrid with a molecular formula of C14H12FN3O5S and a molecular weight of 353.33 g/mol [1]. It features a 2-fluoro-5-nitrophenyl group linked via a sulfamoyl bridge to a 4-acetamidophenyl moiety, a substitution pattern that confers distinct physicochemical and recognition properties compared to its regioisomer N-{4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 321531-95-7) [2].

Transporter probe Reported weak OCT1 interaction supports transporter research models where a defined low-affinity ligand is required.
Regioisomeric SAR Positional isomer pair enables systematic fluorine/nitro substitution SAR studies with differentiated lipophilicity profiles.
Pharmacophore differentiation Higher H-bond acceptor count distinguishes this scaffold from simpler sulfonamide building blocks for library design.

Why N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide Cannot Be Replaced by Generic Analogs


The specific 2-fluoro-5-nitro substitution pattern on the phenylsulfamoyl ring is not interchangeable with its 4-fluoro-3-nitro regioisomer (CAS 321531-95-7) or other sulfonamide-acetamide analogs. Even subtle positional isomerism fundamentally alters the molecule's electrostatic potential surface, hydrogen-bonding capacity, and shape complementarity, which directly impacts target recognition and off-target binding profiles [1]. For instance, the target compound has demonstrated a specific, albeit weak, inhibitory interaction with human organic cation transporter 1 (OCT1) (IC50 ≈ 138 µM) [2]. Such data is absent for its regioisomer, underscoring that procurement of the exact CAS 326902-04-9 compound is mandatory for reproducing or building upon this biological observation.

Regioisomer is not a structural analog
2-fluoro-5-nitro substitution may shift electrostatic surface and hydrogen-bonding patterns relative to the 4-fluoro-3-nitro isomer, limiting direct interchangeability.
OCT1 interaction data are regioisomer-specific
Weak OCT1 inhibition is reported only for this CAS; the regioisomer lacks comparable functional annotation, making biological replication uncertain if substituted.
Predicted lipophilicity shift alters permeability context
Computed XLogP3 difference between isomers suggests non-equivalent membrane partitioning and protein binding, which may affect cellular assay outcomes.

Quantitative Differentiation Evidence for N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 326902-04-9)


Human OCT1 Transporter Inhibition: Target Compound vs. Assay Baseline

The target compound inhibits human organic cation transporter 1 (OCT1) with an IC50 of 138 µM in a cell-based ASP+ uptake assay [1]. No comparable data exist for its 4-fluoro-3-nitro regioisomer or other simple sulfonamide-acetamide analogs in this assay, making this the only publicly available quantitative functional annotation for CAS 326902-04-9.

OCT1 Inhibition
Reported
138 µM IC50 in ASP+ uptake assay
Defines compound as a weak OCT1 ligand, enabling its use as a reference for transporter SAR studies.
No regioisomer inhibition data available; activity requires confirmation in target assays.
Transporter Inhibition OCT1 Drug-Drug Interaction

Predicted Lipophilicity Differentiation: XLogP3 of Target Compound vs. Regioisomer

The target compound (2-fluoro-5-nitro isomer) has a predicted partition coefficient (XLogP3) of 1.6, while its regioisomer N-{4-[(4-fluoro-3-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 321531-95-7) has an XLogP3 of 1.3 [1][2]. This 0.3 log unit difference reflects the distinct intramolecular electronic and steric effects of the fluorine and nitro group positions.

Lipophilicity Comparison
Context-dependent
Target (2‑F,5‑NO₂) XLogP3 1.6
Regioisomer (4‑F,3‑NO₂) 1.3
Δ 0.3
Predicted lipophilicity shift indicates that regioisomerism may alter membrane permeability and non-specific binding.
Computed values; experimental logP/D measurement recommended.
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor/Acceptor Count: Target Compound vs. Unsubstituted Analog

The target compound presents two hydrogen-bond donors and seven hydrogen-bond acceptors, whereas the simplest unsubstituted sulfanilamide analog (4-amino-N-phenylbenzenesulfonamide) has two donors and four acceptors [1][2]. The additional three acceptor sites arise from the nitro and acetamide carbonyl groups, which modulate both aqueous solubility and protein-binding interactions.

H‑Bond Profile
Class‑level
Donors 2
Acceptors 7
vs simpler analog +3 acceptors
Elevated acceptor count may influence aqueous solubility and polar recognition, differentiating this scaffold from simpler sulfonamides.
Computed property; experimental solubility may vary with formulation conditions.
Molecular Recognition Solubility Crystal Engineering

Evidence-Backed Application Scenarios for N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide (CAS 326902-04-9)


Organic Cation Transporter 1 (OCT1) Negative Control or Baseline Probe

Based on its weak OCT1 inhibitory activity (IC50 = 138 µM) [1], this compound can serve as a low-affinity control in cell-based transporter inhibition assays. Its regioisomer lacks any reported OCT1 activity, making the exact CAS 326902-04-9 compound essential for consistent experimental design when a weak but defined OCT1 ligand is required.

Regioisomer-Dependent Structure–Activity Relationship (SAR) Studies

The 2-fluoro-5-nitro versus 4-fluoro-3-nitro substitution pattern generates a measurable XLogP3 difference (1.6 vs. 1.3) [2][3]. Researchers investigating how fluorine and nitro group positioning affects membrane permeability, target engagement, or metabolic stability can use this pair as a defined regioisomeric probe set.

Sulfonamide-Acetamide Library Synthesis Building Block

The compound's seven hydrogen-bond acceptors and two donors [4] provide a distinct polar pharmacophore compared to simpler sulfonamide building blocks. It can be employed as a starting material for late-stage functionalization (e.g., reduction of the nitro group to an amine) to generate diverse screening libraries where the initial polar surface area is a critical design parameter.

Application
Selection Property
Validation Focus
OCT1 Transporter Control Probe
Reported weak OCT1 interaction (assay context)
Transporter inhibition reproducibility relative to baseline
Regioisomeric SAR Probe Set
Differentiated lipophilicity and H‑bond profile between isomers
Permeability and target‑engagement variation evaluation
Sulfonamide‑Acetamide Building Block
Elevated H‑bond acceptor capacity vs simpler sulfonamides
Polar surface area impact on library physicochemical properties
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